molecular formula C15H11ClFNO B5282768 (2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

(2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B5282768
M. Wt: 275.70 g/mol
InChI Key: DVBBESZHHXTOIF-UHFFFAOYSA-N
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Description

(2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an indole moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and 2,3-dihydro-1H-indole.

    Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation and cyclization, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as acylation, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

(2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-chloro-4-fluorophenyl)(2,3-dihydro-1H-indol-1-yl)methanone include other indole derivatives with different substituents on the phenyl ring, such as:

  • (2-chloro-4-bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
  • (2-chloro-4-methylphenyl)(2,3-dihydro-1H-indol-1-yl)methanone
  • (2-chloro-4-nitrophenyl)(2,3-dihydro-1H-indol-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which may impart distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-13-9-11(17)5-6-12(13)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBBESZHHXTOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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